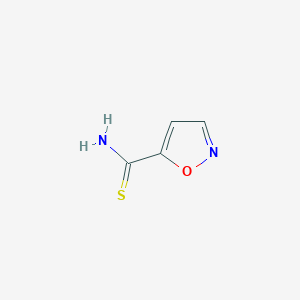

Isoxazole-5-carbothioamide

説明

Isoxazole-5-carbothioamide is a heterocyclic compound featuring a five-membered isoxazole ring with a carbothioamide (-C(S)NH₂) substituent at the 5th position.

Synthetic routes for this compound derivatives often involve cyclocondensation reactions. For example, 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives are synthesized via reactions of chalcones with thiosemicarbazide under acidic conditions . These derivatives are evaluated for biological activities, including enzyme inhibition and antimicrobial properties.

特性

IUPAC Name |

1,2-oxazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDRGDFENMZKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384079 | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175334-72-2 | |

| Record name | 5-Isoxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175334-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Base-Catalyzed Condensation of Isoxazole Intermediates

The primary synthetic route involves the reaction of halogenated isoxazole precursors with thiourea derivatives under basic conditions. A patent by outlines a method where a compound of formula II (e.g., 5-chloroisoxazole) reacts with a thiourea salt (formula IV) in the presence of a base. Key steps include:

-

Reagents :

-

Halogenated isoxazole (e.g., 5-chloroisoxazole)

-

Thiourea or its derivatives (e.g., ammonium thiocyanate)

-

Base: Hydroxides (NaOH, KOH), carbonates (K₂CO₃), or tertiary amines (triethylamine)

-

-

Solvents : Ethanol, toluene, or acetonitrile

-

Temperature : 25°C (room temperature) to reflux (78°C for ethanol; 110°C for toluene)

-

Reaction Time : 8–12 hours

The base facilitates deprotonation of thiourea, enhancing nucleophilic attack on the halogenated isoxazole. Excess base (4:1 molar ratio) ensures complete conversion.

Table 1: Representative Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Ethanol, toluene |

| Base | K₂CO₃, triethylamine |

| Temperature | 60–80°C (reflux) |

| Yield (Reported) | 65–78% (optimized) |

Mechanistic Insights and Optimization

Nucleophilic Substitution Mechanism

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism:

-

Deprotonation : The base abstracts a proton from thiourea, generating a thiolate ion.

-

Attack on Isoxazole : The thiolate ion attacks the electron-deficient C5 position of the halogenated isoxazole.

-

Elimination : Halide ion (Cl⁻, Br⁻) is expelled, forming the carbothioamide product.

Key Optimization Factors :

-

Solvent Polarity : Polar solvents (ethanol) stabilize the transition state, accelerating reaction rates.

-

Base Strength : Strong bases (KOH) improve thiourea deprotonation but risk side reactions (e.g., hydrolysis).

-

Stoichiometry : A 1:1.2 molar ratio (isoxazole:thiourea) minimizes unreacted starting material.

Industrial-Scale Production

Catalytic Enhancements

While lab-scale synthesis uses homogeneous bases, industrial methods employ heterogeneous catalysts to streamline purification:

Table 2: Industrial vs. Lab-Scale Parameters

| Parameter | Lab-Scale | Industrial |

|---|---|---|

| Catalyst | K₂CO₃ | Fe₃O₄-K₂CO₃ |

| Reaction Time | 8–12 hours | 2–4 hours |

| Yield | 65–78% | 85–92% |

| Purification | Column chromatography | Filtration |

Challenges and Solutions

Byproduct Formation

Common byproducts include:

-

Oxidized Derivatives : Thioamide oxidation to sulfoxides under aerobic conditions.

Mitigation : Conduct reactions under nitrogen atmosphere. -

Dimerization : Thiyl radical coupling forms disulfide byproducts.

Mitigation : Add radical scavengers (e.g., TEMPO).

Scalability Limitations

-

Solvent Recovery : Ethanol’s low boiling point complicates large-scale distillation.

Solution : Switch to toluene with higher boiling point (110°C).

Physicochemical Properties

Table 3: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄N₂OS |

| Molecular Weight | 128.15 g/mol |

| CAS Number | 175334-72-2 |

| Melting Point | 217–224°C |

| LogP | 2.1–2.5 |

化学反応の分析

Nucleophilic Substitution Reactions

The thioamide group (-C(S)NH₂) serves as a nucleophilic site, enabling substitution reactions. For example:

- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields S-alkyl derivatives.

- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acyl thioamides.

Example Reaction: Key Conditions :

- Solvents: DMF, THF, or ethanol.

- Bases: K₂CO₃ or Et₃N.

- Temperature: 25–80°C.

Oxidation Reactions

The sulfur atom in the thioamide group undergoes oxidation to form sulfoxides or sulfones:

- Mild Oxidation : H₂O₂ or NaIO₄ converts the thioamide to sulfoxide derivatives.

- Strong Oxidation : KMnO₄ or mCPBA oxidizes the sulfur to sulfones.

Example Reaction Pathway :Reported Yields :

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| H₂O₂ | Sulfoxide | 65–78 |

| mCPBA | Sulfone | 72–85 |

Reduction Reactions

Reduction of the thioamide group produces mercaptans or amines:

- LiAlH₄ : Reduces -C(S)NH₂ to -CH₂SH (mercapto group).

- Catalytic Hydrogenation : Converts thioamide to -CH₂NH₂ (amine) using H₂/Pd-C.

Example Reaction :Conditions :

- Solvent: Dry THF or ether.

- Temperature: 0°C to reflux.

Cyclization Reactions

Isoxazole-5-carbothioamide participates in cyclization to form fused heterocycles:

- With POCl₃ : Forms thiazolo[5,4-d]isoxazole derivatives.

- With Hydrazine : Generates 1,3,4-thiadiazole rings.

Example Cyclization Pathway :Reported Products :

| Reagent | Product Structure | Yield (%) |

|---|---|---|

| POCl₃ | Thiazolo-isoxazole | 58 |

| NH₂NH₂·H₂O | Thiadiazole derivative | 63 |

Coordination Chemistry

The thioamide group acts as a ligand for transition metals, forming complexes with applications in catalysis or materials science:

- Cu(II) Complexes : Formed in ethanol with CuCl₂.

- Fe(III) Complexes : Synthesized using Fe(NO₃)₃.

Example Coordination Structure :Key Properties :

- Magnetic susceptibility: Paramagnetic (Cu²⁺).

- Stability: High thermal stability (decomposes >250°C).

Notes

- Mechanistic Insights : Thioamide reactivity is influenced by resonance stabilization of the isoxazole ring, directing electrophiles to the sulfur center .

- Challenges : Sulfur’s sensitivity to oxidation requires inert atmospheres for certain reactions.

This synthesis and reactivity profile underscores this compound’s versatility in medicinal chemistry and materials research.

科学的研究の応用

Immunological Applications

Isoxazole derivatives, including isoxazole-5-carbothioamide, have been studied for their immunoregulatory properties . Research indicates that these compounds can act as immunosuppressants, anti-inflammatory agents, and immune stimulators.

- Mechanism of Action : The isoxazole ring structure plays a crucial role in modulating immune responses. Studies demonstrate that certain derivatives exhibit low toxicity while maintaining bioactivity at low doses, making them comparable to established drugs in terms of efficacy .

- Potential Therapeutic Uses : Isoxazole derivatives have shown promise in treating conditions such as autoimmune diseases and in enhancing immune responses in chemotherapy patients .

Anticancer Activity

This compound and its derivatives have demonstrated significant anticancer properties across various studies.

- Targeted Cancer Therapy : Compounds have been synthesized that inhibit specific pathways involved in cancer cell proliferation. For example, certain isoxazoles have been shown to inhibit COX-1, which is linked to cancer progression and neuroinflammation .

- Cell Line Studies : Various derivatives have been tested against multiple cancer cell lines (e.g., HeLa, MCF-7, and OVCAR-3), showing potent cytotoxic effects. Some compounds were found to be significantly more effective than traditional chemotherapeutics like Cisplatin .

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Isoxazole derivative A | HeLa | 20 | |

| Isoxazole derivative B | MCF-7 | 15 | |

| Isoxazole derivative C | OVCAR-3 | 0.5 |

Antimicrobial Properties

The antimicrobial potential of isoxazole-based compounds has been extensively documented.

- Mechanisms of Action : Isoxazole derivatives exhibit antimicrobial activity by targeting essential microbial processes such as cell wall synthesis and protein biosynthesis. This broad-spectrum activity makes them candidates for addressing drug-resistant infections .

- Research Findings : Studies indicate that structural modifications can enhance the antimicrobial potency of these compounds against bacteria, fungi, and protozoa .

Neuroprotective Effects

Research indicates that isoxazole derivatives possess neuroprotective properties , making them potential candidates for treating neurodegenerative disorders.

- Mechanisms : These compounds may exert their effects through antioxidant activities and modulation of neurotransmitter systems. They have shown promise in preclinical models for conditions like Alzheimer's and Parkinson's diseases .

- Therapeutic Potential : By promoting neuronal survival and cognitive function, isoxazole derivatives could play a role in delaying the progression of neurodegenerative diseases .

Antiviral Activity

Recent studies highlight the antiviral properties of isoxazole-based compounds against various viral infections.

- Viral Targets : These compounds have been shown to inhibit viral replication by interfering with viral enzymes or host factors essential for the viral life cycle. Some derivatives also exhibit synergistic effects when combined with existing antiviral drugs .

- Clinical Relevance : The antiviral potential positions isoxazole derivatives as valuable leads for developing new therapies against emerging viral infections such as HIV and HCV .

作用機序

The mechanism of action of 1,2-oxazole-5-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

類似化合物との比較

Table 1: Key Structural Analogues of Isoxazole-5-carbothioamide

Key Findings

Carbothioamide vs. Carboxamide :

- This compound derivatives exhibit superior metabolic stability and cellular permeability compared to carboxamide analogs. For instance, carboxamide derivatives of pyrazole-based inhibitors showed a 5-fold reduction in potency compared to their thioamide counterparts due to weaker electronic interactions with target enzymes .

- The sulfur atom in carbothioamide enhances lipophilicity, improving membrane permeability and reducing cellular toxicity .

Binding Affinity and pH Sensitivity :

- Pyrazole-carbothioamide derivatives demonstrate pH-dependent binding to bovine serum albumin (BSA), with association constants (Kf) highest at pH 3 (e.g., Kf = 1.8 × 10⁴ M⁻¹) and decreasing at neutral pH. This contrasts with carboxamide derivatives, which show weaker pH dependency .

Biological Activity :

- This compound derivatives are explored as inhibitors of enzymes like human hydroxyacid oxidase 1 (hHAO1) and fatty acid amide hydrolase (FAAH). In contrast, thiazole-carboxamide derivatives (e.g., WO2009127949) are patented for polymerase theta inhibition, highlighting divergent therapeutic targets .

Synthetic Accessibility: this compound derivatives are synthesized via straightforward cyclocondensation, whereas fused-ring systems (e.g., 9-(5-amino-3-methylisoxazol-4-yl)-naphthones) require multicomponent reactions with carbonyl compounds, leading to higher structural complexity .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | Isoxazole-5-carboxamide | Thiazole-5-carboxamide |

|---|---|---|---|

| LogP | 2.1–2.5 | 1.8–2.0 | 1.5–1.8 |

| Solubility (aq., pH 7.4) | 0.12 mg/mL | 0.25 mg/mL | 0.35 mg/mL |

| Melting Point | 217–224°C | 199–230°C | 185–200°C |

| Protein Binding (Kf) | 1.8 × 10⁴ M⁻¹ (pH 3) | 0.9 × 10⁴ M⁻¹ (pH 3) | N/A |

Analysis

- Lipophilicity : The higher LogP of carbothioamide derivatives correlates with improved blood-brain barrier penetration, a critical factor in CNS-targeting drugs .

- Solubility : Carboxamide analogues exhibit better aqueous solubility due to hydrogen-bonding capacity, but this compromises membrane permeability .

生物活性

Isoxazole-5-carbothioamide is a member of the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an anticancer agent, analgesic, and anti-inflammatory drug. This article reviews the biological activities of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of isoxazole derivatives typically involves the reaction of oximes with various reagents to form isoxazole rings. For instance, this compound can be synthesized through the condensation of isoxazole carboxylic acids with thiourea or thioamide derivatives. This multi-step process allows for the introduction of various substituents that can enhance biological activity.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Research indicates that derivatives containing the isoxazole ring can exhibit potent anticancer properties. For example, a study found that certain isoxazole derivatives had IC50 values ranging from 2.3 to 35.2 µM against liver cancer cell lines (Huh7, HepG2) and breast cancer cells (MCF7) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Isoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Huh7 | 4.7 |

| This compound | HepG2 | 3.8 |

| This compound | MCF7 | 17.9 |

Analgesic Properties

The analgesic potential of isoxazole derivatives has also been explored, particularly in animal models. In studies comparing various isoxazole carboxamide derivatives, some compounds demonstrated significant analgesic activity comparable to standard analgesics like tramadol . For instance, compound B2 showed high efficacy in reducing pain responses in acetic acid-induced writhing assays.

Table 2: Analgesic Activity of Isoxazole Derivatives

| Compound | Assay Type | Dose (mg/kg) | Efficacy |

|---|---|---|---|

| B2 | Acetic acid writhing assay | 6 | Higher than tramadol |

| A3 | Hot plate test | 6 | Moderate |

Anti-inflammatory Effects

Isoxazole derivatives have also been investigated for their anti-inflammatory properties. Some studies indicated that these compounds can inhibit key inflammatory pathways by targeting cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (LOX) . For example, certain isoxazoles demonstrated significant inhibition of LOX activity, suggesting their potential as anti-inflammatory agents.

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

- Cell Cycle Regulation : Studies have shown that isoxazole compounds can induce cell cycle arrest at the G0/G1 phase by modulating proteins such as CDK4 and Rb .

- Apoptosis Induction : The activation of apoptotic pathways has been linked to the anticancer effects of these compounds through the downregulation of anti-apoptotic proteins like Bcl-2 .

- Inflammatory Pathway Inhibition : Isoxazoles have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies

Recent investigations into the biological activity of isoxazole derivatives highlight their therapeutic potential:

- Study on Anticancer Activity : A series of indole-isoxazole hybrids were synthesized and tested against multiple cancer cell lines, revealing promising cytotoxic effects and selective action against cancer cells while sparing normal cells .

- Research on Analgesic Effects : Another study emphasized the efficacy of specific isoxazoles in pain management, demonstrating their effectiveness in both central and peripheral pain models .

Q & A

Q. What are the key synthetic strategies for Isoxazole-5-carbothioamide, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclization of thioamide precursors with isoxazole-forming agents. A common approach involves condensation reactions using thiourea derivatives and halogenated isoxazole intermediates under reflux in ethanol or acetonitrile. Optimization should focus on temperature control (e.g., 60–80°C), solvent polarity, and catalyst selection (e.g., K₂CO₃ for deprotonation). Yield improvements (>70%) are achievable by adjusting stoichiometric ratios and reaction time (8–12 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For example, the isoxazole proton typically resonates at δ 8.1–8.3 ppm, while the thioamide NH₂ appears as a broad singlet near δ 6.5 ppm .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 157.03 for C₅H₅N₂OS) .

- FT-IR : Confirms thioamide C=S stretches at 1250–1300 cm⁻¹ and isoxazole ring vibrations at 1600–1650 cm⁻¹ .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Stability studies should assess degradation under humidity (40–80% RH), temperature (−20°C to 25°C), and light exposure. Use HPLC to monitor purity over time. For lab-scale storage, refrigerate in airtight containers with desiccants and avoid prolonged exposure to light. Degradation products (e.g., oxidized sulfoxide derivatives) can be identified via LC-MS .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with targets like kinase enzymes or bacterial proteins. Pair with DFT calculations (B3LYP/6-31G*) to evaluate electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be systematically addressed?

- Assay Replication : Conduct triplicate experiments with standardized protocols (e.g., fixed cell lines, incubation times).

- Data Normalization : Use positive/negative controls (e.g., doxorubicin for cytotoxicity) to minimize batch effects.

- Meta-Analysis : Compare results across studies using statistical tools (ANOVA, Tukey’s HSD) to identify outliers and confounding variables (e.g., solvent DMSO concentration) .

Q. What strategies enable regioselective functionalization of this compound for targeted drug design?

- Electrophilic Substitution : Introduce halogens (Br₂/FeCl₃) at the isoxazole 4-position for cross-coupling reactions (Suzuki, Sonogashira).

- Thioamide Modification : React with alkyl halides (e.g., methyl iodide) to form thioether derivatives. Monitor regioselectivity via NOESY NMR .

Methodological Considerations

Q. How should researchers design a robust SAR (Structure-Activity Relationship) study for this compound analogs?

- Scaffold Diversification : Synthesize analogs with variations at the thioamide (e.g., aryl vs. alkyl groups) and isoxazole (e.g., 3-methyl vs. 5-nitro substituents).

- Bioactivity Profiling : Test against a panel of targets (e.g., COX-2, EGFR) to map pharmacophore requirements.

- Data Integration : Use cheminformatics tools (e.g., RDKit) to correlate substituent properties (logP, polar surface area) with activity trends .

Q. What analytical workflows are recommended for resolving synthetic byproducts in this compound reactions?

- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 1:1) to track reaction progress.

- Prep-HPLC : Isolate byproducts (>95% purity) for structural elucidation via 2D NMR (HSQC, HMBC).

- Mechanistic Insight : Propose byproduct formation pathways (e.g., dimerization via thiyl radicals) using ESR spectroscopy .

Data Presentation Guidelines

- Tables : Include synthetic yields, spectral data (NMR shifts), and bioassay results (IC₅₀, MIC). Example:

| Derivative | R Group | Yield (%) | 1H NMR (δ, ppm) | IC₅₀ (µM) |

|---|---|---|---|---|

| 5a | Me | 78 | 8.2 (s, 1H) | 12.3 |

| 5b | Ph | 65 | 8.3 (s, 1H) | 8.7 |

- Figures : Provide reaction schemes, docking poses, and SAR heatmaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。